5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide
Description
Properties
IUPAC Name |
5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXEKKBPSVUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598708 | |
| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89731-99-7 | |
| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from various starting materials such as aniline and acetophenone derivatives.
Synthetic Routes: One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring.
Reaction Conditions: The reaction conditions often include the use of acids like hydrochloric acid or acetic acid, and the reaction is typically carried out under reflux.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Chemical and Biological Properties
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide exhibits several notable properties that make it valuable in various fields:
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 205.26 g/mol
- CAS Number : 89731-99-7
The compound's unique structure allows it to interact with various biological targets, influencing biochemical pathways and cellular functions.
Medicinal Chemistry
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide serves as a building block in the synthesis of more complex indole derivatives. These derivatives are explored for their potential therapeutic effects against various diseases:
- Antiviral Properties : Studies have indicated that indole derivatives can inhibit viral replication and have shown promise in treating viral infections.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Research indicates that this compound may affect cell proliferation and induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Biochemical Analysis
The compound plays a significant role in biochemical reactions due to its interactions with enzymes and proteins:
- Enzyme Interactions : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit enzymes related to inflammatory mediator synthesis.
| Enzyme Type | Interaction Type | Effect |
|---|---|---|
| Alkaline Phosphatase | Inhibitor | Decreased dephosphorylation |
| Cyclooxygenase | Inhibitor | Reduced prostaglandin synthesis |
Industrial Applications
In addition to its medicinal uses, 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is utilized in the production of dyes and pigments. Its structural properties allow it to serve as a precursor for various industrial chemicals.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide on human cancer cell lines. The results indicated that at low concentrations, the compound significantly inhibited cell growth and induced apoptosis through the activation of specific signaling pathways associated with cancer progression.
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory properties of this compound. The study demonstrated that treatment with 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide reduced the expression of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
a. N,N-Diethyl vs. N,N-Dimethyl Substitution
- 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 1539162-84-9) replaces the dimethyl groups with diethyl substituents. Molecular Formula: C₁₃H₁₉N₃O (MW: 233.32 g/mol).
b. N-Methyl vs. N,N-Dimethyl Substitution
- 5-Amino-2,3-dihydro-N-methyl-1H-indole-1-carboxamide (CAS: 62368-26-7) lacks a second methyl group on the carboxamide nitrogen. Molecular Formula: C₁₀H₁₃N₃O (MW: 191.23 g/mol). Impact: Reduced steric hindrance may enhance binding affinity in target proteins compared to bulkier N,N-dimethyl derivatives .
Halogen vs. Amino Substituents at Position 5
- 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (Compound 11j, CAS: Not provided): Molecular Formula: C₂₄H₃₀ClN₃O (MW: 411.3 g/mol). This compound demonstrated potent allosteric modulation in SAR studies, suggesting substituent position critically influences activity .
Hybrid Indole-Caffeic Acid Derivatives
- Indole–caffeic acid amide hybrids (e.g., 3a–m): Structure: 5-Aminoindole conjugated with caffeic acid via an amide bond. Impact: These hybrids exhibit enhanced free radical scavenging activity due to caffeic acid’s phenolic hydroxyl groups, a property absent in the target compound .
Saturation and Ring Modifications
Structural and Functional Data Table
Biological Activity
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is an indole derivative that has garnered attention due to its diverse biological activities. This compound is involved in various biochemical reactions and has potential therapeutic applications in fields such as oncology and infectious diseases. This article reviews the current research findings on the biological activity of this compound, including its molecular mechanisms, pharmacological effects, and comparisons with similar compounds.
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide exhibits several important biochemical properties:
- Enzyme Interactions : The compound can interact with various enzymes, including alkaline phosphatase, which plays a role in dephosphorylation reactions.
- Cellular Effects : It influences cell signaling pathways and gene expression, particularly those involved in inflammatory responses and cell proliferation.
- Molecular Mechanism : The compound may function as an enzyme inhibitor or activator, impacting the synthesis of inflammatory mediators.
Anticancer Properties
Recent studies have indicated that 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide possesses significant anticancer activity. For instance:
- Cell Growth Inhibition : It has been shown to preferentially suppress the growth of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to non-tumor fibroblasts .
- Mechanisms of Action : The compound induces apoptosis in cancer cells through caspase activation and affects cell cycle regulation .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Bacterial Inhibition : 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide has shown effectiveness against various bacterial strains. For example, it exhibited an MIC (Minimum Inhibitory Concentration) of 3.90 µg/mL against Staphylococcus aureus and lower values against MRSA strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA | <1 |
| Escherichia coli | Varies |
Dosage Effects and Metabolic Pathways
The biological effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide are dose-dependent:
- Therapeutic Effects : At low doses, it may exhibit anti-inflammatory and anticancer activities; however, higher doses require careful evaluation due to potential toxicity.
Metabolism
The compound is metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and dynamics. Understanding these metabolic pathways is crucial for optimizing its therapeutic use.
Case Studies
Several case studies have highlighted the efficacy of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide in clinical settings:
- Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited tumor cell proliferation and induced apoptosis in multiple cancer types.
- Infection Control : Clinical isolates of resistant bacterial strains were treated with this compound, showing significant inhibition of growth.
Comparative Analysis with Similar Compounds
When compared to other indole derivatives like indomethacin and indole-3-acetic acid, 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide shows unique structural features that contribute to its distinct biological properties:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole | High | Moderate |
| Indomethacin | Moderate | Low |
| Indole-3-acetic acid | Low | Moderate |
Q & A
Q. What are the optimal synthetic routes for 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide?
Methodological Answer: The synthesis typically involves coupling a carboxylic acid derivative (e.g., 5-chloro-3-pentyl-1H-indole-2-carboxylic acid) with an amine-containing moiety (e.g., 4-(2-aminoethyl)-N,N-dimethylaniline) via carbodiimide-mediated coupling. For example, in a representative procedure, the carboxylic acid (200 mg, 0.75 mmol) and amine (148 mg, 0.90 mmol) are reacted using reagents like HATU or EDCI in DMF, followed by purification via Combiflash chromatography (0–20% ethyl acetate in hexane) to yield the product (38.5% yield) .
Q. How should researchers purify 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide?
Methodological Answer: Purification is best achieved using gradient flash chromatography. For instance, Combiflash systems with silica gel columns and a hexane/ethyl acetate gradient (0–20% over 30 min) effectively isolate the compound. Post-purification, recrystallization from ethanol or acetone can enhance purity (>95% by HPLC) .
Q. What spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- 1H NMR : Key signals include aromatic protons (δ 7.53 ppm, singlet), dimethylamino groups (δ 2.95 ppm, singlet), and alkyl chain resonances (δ 0.86 ppm, triplet for CH3) .
- Mass Spectrometry (EI) : A molecular ion peak at m/z = 411.3 (M+) confirms the molecular weight .
- Elemental Analysis : Matches calculated values (e.g., C: 69.97%, H: 7.34%, N: 10.20%) to validate purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer: SAR studies require systematic modification of substituents (e.g., alkyl chains, aromatic groups) and evaluation of biological activity. For example:
- Step 1 : Synthesize analogs with varying alkyl chains (e.g., pentyl vs. ethyl) and substituents (e.g., hydroxypropan-2-yl) .
- Step 2 : Test analogs in relevant assays (e.g., receptor binding, enzyme inhibition).
- Step 3 : Correlate structural changes (e.g., lipophilicity from alkyl chains) with activity trends using regression models.
Q. How can researchers resolve contradictions in spectral data between batches?
Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity) and use internal standards (e.g., TMSP for NMR).
- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a δ 7.22 ppm doublet in one batch might correlate with a different coupling constant due to conformational changes .
- Cross-Validation : Compare with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What in silico methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solubility by calculating LogP (e.g., using SwissADME). The compound’s LogP (~3.5) suggests moderate lipophilicity, aligning with its HPLC retention time .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., indole-binding GPCRs). The carboxamide group often forms hydrogen bonds with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
